
4-(2-chlorobenzyl)-N-(3-methoxybenzylidene)-1-piperazinamine
説明
4-(2-chlorobenzyl)-N-(3-methoxybenzylidene)-1-piperazinamine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It is commonly referred to as CBMP and belongs to the class of piperazine derivatives.
作用機序
The exact mechanism of action of CBMP is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. CBMP has been shown to bind to the serotonin transporter, which regulates the levels of serotonin in the brain. This binding action results in increased levels of serotonin, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects:
CBMP has been shown to have a range of biochemical and physiological effects. It has been demonstrated to have anti-inflammatory properties and can reduce the production of cytokines in the body. CBMP has also been shown to have antioxidant properties, which can protect cells from oxidative stress. Additionally, CBMP has been shown to have a positive effect on neurotransmitter levels in the brain, which can improve mood and cognitive function.
実験室実験の利点と制限
One of the advantages of CBMP is its relatively low toxicity, which makes it suitable for use in lab experiments. CBMP is also readily available and can be synthesized in large quantities. However, one of the limitations of CBMP is its limited solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several potential future directions for research on CBMP. One area of interest is the development of novel therapeutic agents based on CBMP. Another area of interest is the investigation of CBMP's potential use as a diagnostic tool for imaging studies. Additionally, further research is needed to fully understand the mechanism of action of CBMP and its potential therapeutic applications.
Conclusion:
In conclusion, CBMP is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It has been shown to exhibit antitumor, antimicrobial, and antifungal activities, as well as promising results in the treatment of depression, anxiety, and other neurological disorders. CBMP has a range of biochemical and physiological effects and is relatively safe for use in lab experiments. There are several potential future directions for research on CBMP, including the development of novel therapeutic agents and the investigation of its potential use as a diagnostic tool for imaging studies.
科学的研究の応用
CBMP has been extensively studied for its potential therapeutic properties. It has been shown to exhibit antitumor, antimicrobial, and antifungal activities. CBMP has also demonstrated promising results in the treatment of depression, anxiety, and other neurological disorders. Additionally, CBMP has been investigated for its potential use as a diagnostic tool for imaging studies.
特性
IUPAC Name |
(E)-N-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-1-(3-methoxyphenyl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O/c1-24-18-7-4-5-16(13-18)14-21-23-11-9-22(10-12-23)15-17-6-2-3-8-19(17)20/h2-8,13-14H,9-12,15H2,1H3/b21-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXZIKZYHUUPXLS-KGENOOAVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=NN2CCN(CC2)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=N/N2CCN(CC2)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chlorobenzyl)-N-(3-methoxybenzylidene)-1-piperazinamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(2-furyl)-2-propen-1-ylidene]-4-phenyl-1-piperazinamine](/img/structure/B3910962.png)
![4-{4-[2-(4-sec-butylphenoxy)ethoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B3910969.png)
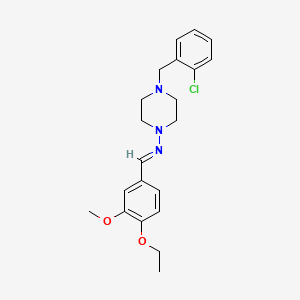
![1-(4-chlorophenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-buten-1-one](/img/structure/B3910972.png)
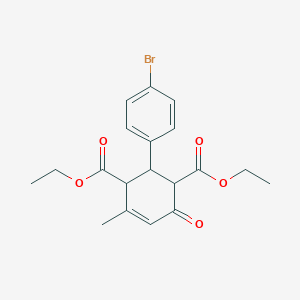
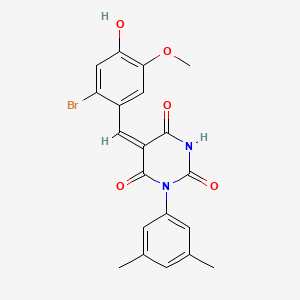
![2-[(diaminomethylene)carbonohydrazonoyl]phenyl benzenesulfonate](/img/structure/B3910987.png)
![4-[2-(2-furoyl)carbonohydrazonoyl]benzoic acid](/img/structure/B3910997.png)
![4-phenyl-N-[4-(trifluoromethyl)benzylidene]-1-piperazinamine](/img/structure/B3911009.png)
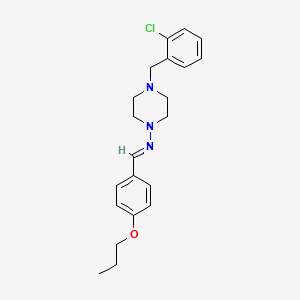
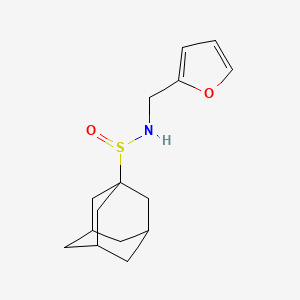
![methyl 4-[2-hydroxy-3-(1-piperidinyl)propoxy]benzoate](/img/structure/B3911033.png)
![1-(4-bromophenyl)-3-[(3-hydroxyphenyl)amino]-2-buten-1-one](/img/structure/B3911058.png)
![3-[(2-chloro-5-methylphenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B3911079.png)